molecular formula C13H12N5NaO5S2 B1668363 Ceftizoxime sodium CAS No. 68401-82-1

Ceftizoxime sodium

Cat. No.: B1668363
CAS No.: 68401-82-1
M. Wt: 405.4 g/mol
InChI Key: ADLFUPFRVXCDMO-VYHCPXKMSA-M
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Mechanism of Action

Target of Action

Ceftizoxime Sodium, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . These proteins are located inside the bacterial cell wall and play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

This compound interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . As a result, the biosynthesis of the bacterial cell wall is arrested, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall, this compound disrupts the integrity of the bacterial cell wall . This disruption leads to the lysis and death of the bacteria .

Pharmacokinetics

It is known that this compound can be administered intravenously , suggesting that it has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the bacteria . By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become structurally unstable, leading to cell lysis and death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is highly resistant to a broad spectrum of beta-lactamases , which are enzymes produced by some bacteria to resist antibiotics. This resistance allows this compound to remain effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . .

Biochemical Analysis

Biochemical Properties

Ceftizoxime sodium interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . By binding to these PBPs, it inhibits the third and last stage of bacterial cell wall synthesis . This interaction with PBPs is crucial for its antibacterial activity.

Cellular Effects

This compound exerts its effects on various types of bacterial cells. By inhibiting cell wall synthesis, it leads to a reduction in cell wall stability and ultimately to cell lysis . This impacts the function of the bacterial cell, leading to its death .

Molecular Mechanism

The mechanism of action of this compound involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Temporal Effects in Laboratory Settings

This compound is not metabolized and is excreted virtually unchanged by the kidneys in 24 hours . This suggests that the effects of this compound in laboratory settings would remain consistent over time as long as the drug is present.

Metabolic Pathways

This compound is not metabolized and is excreted virtually unchanged by the kidneys in 24 hours . This suggests that it does not participate in metabolic pathways within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly documented. Given its mechanism of action, it can be inferred that it needs to reach the interior of bacterial cells to bind to penicillin-binding proteins (PBPs) and exert its effects .

Subcellular Localization

This compound acts on the cell wall of bacteria . Therefore, its subcellular localization would be the bacterial cell wall where it binds to penicillin-binding proteins (PBPs) to exert its antibacterial effects .

Preparation Methods

The preparation of ceftizoxime sodium involves several steps:

    Reduction of Temperature: The temperature of purified water is reduced to 0-5°C.

    Addition of Ceftizoxime Acid: Ceftizoxime acid is added to the purified water along with a buffer solution.

    Salt Formation: A salt-forming agent is added to the solution, maintaining the temperature at 0-5°C until the solution is clear.

    Addition of Sodium Chloride: Sodium chloride is added to the solution and stirred until clear.

    Decolorization: Activated carbon is added to the filtrate for decolorization, followed by filtration.

    Crystallization: The solution is cooled to 13-15°C, ethanol is added, and this compound seed crystals are introduced. Crystals are grown, additional ethanol is added, and the solution is cooled further to continue crystal growth.

Chemical Reactions Analysis

Ceftizoxime sodium undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed.

    Reduction: Reduction reactions are less common for this compound due to its stable structure.

    Substitution: this compound can undergo substitution reactions, particularly involving its beta-lactam ring.

Scientific Research Applications

Ceftizoxime sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Ceftizoxime sodium is similar to other third-generation cephalosporins, such as cefotaxime and ceftriaxone. it has unique properties that set it apart:

    Cefotaxime: Like this compound, cefotaxime is a third-generation cephalosporin with a broad spectrum of activity.

    Ceftriaxone: Ceftriaxone is another third-generation cephalosporin with a long half-life and broad-spectrum activity.

This compound’s resistance to beta-lactamase hydrolysis and its stability make it a valuable antibiotic in the treatment of various infections.

Properties

CAS No.

68401-82-1

Molecular Formula

C13H12N5NaO5S2

Molecular Weight

405.4 g/mol

IUPAC Name

sodium;(6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7-;/t8-,11+;/m1./s1

InChI Key

ADLFUPFRVXCDMO-VYHCPXKMSA-M

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Appearance

Solid powder

68401-82-1

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

68401-81-0 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cefizox
Ceftizoxime
Ceftizoxime Monosodium Salt
Ceftizoxime Sodium
FK 749
FK-749
FK749
FR 13749
FR-13749
FR13749
Monosodium Salt, Ceftizoxime
Salt, Ceftizoxime Monosodium
SK and F 88373 2
SK and F 88373-2
SK and F 883732
SKF 88373
SKF-88373
SKF88373
Sodium, Ceftizoxime

Origin of Product

United States

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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